molecular formula C8H20BrN B13861179 Tetraethyl-D20-ammonium bromide

Tetraethyl-D20-ammonium bromide

Cat. No.: B13861179
M. Wt: 230.28 g/mol
InChI Key: HWCKGOZZJDHMNC-PIUFWTBHSA-M
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Description

Tetraethyl-D20-ammonium bromide is a stable isotope-labeled compound with the molecular formula C8D20N•Br. It is a quaternary ammonium salt where all four hydrogens on the nitrogen atom are replaced by ethyl groups. This compound is used primarily in scientific research due to its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetraethyl-D20-ammonium bromide can be synthesized through the reaction of tetraethylammonium hydroxide with deuterated hydrobromic acid. The reaction proceeds as follows:

Et4N+OH+DBrEt4N+Br+D2O\text{Et}_4\text{N}^+ \text{OH}^- + \text{DBr} \rightarrow \text{Et}_4\text{N}^+ \text{Br}^- + \text{D}_2\text{O} Et4​N+OH−+DBr→Et4​N+Br−+D2​O

The reaction mixture is typically heated to facilitate the reaction, and the product is then purified by recrystallization from acetonitrile .

Industrial Production Methods

On an industrial scale, the production of this compound involves the use of large-scale reactors where the reaction between tetraethylammonium hydroxide and deuterated hydrobromic acid is carried out under controlled conditions. The product is then isolated and purified using techniques such as distillation and crystallization to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Tetraethyl-D20-ammonium bromide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form tetraethylammonium oxide.

    Reduction: It can be reduced to form tetraethylammonium hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide are employed in substitution reactions.

Major Products Formed

Scientific Research Applications

Tetraethyl-D20-ammonium bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tetraethyl-D20-ammonium bromide involves its interaction with molecular targets such as ion channels and receptors. It is known to block autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors. This blocking action prevents the transmission of nerve impulses, making it useful in pharmacological research .

Comparison with Similar Compounds

Similar Compounds

  • Tetraethylammonium chloride
  • Tetraethylammonium iodide
  • Tetraethylammonium hydroxide

Uniqueness

Tetraethyl-D20-ammonium bromide is unique due to its deuterium labeling, which makes it particularly useful in studies involving isotopic labeling and tracing. This property allows researchers to track the compound’s behavior and interactions in various chemical and biological systems, providing insights that are not possible with non-labeled compounds .

Properties

Molecular Formula

C8H20BrN

Molecular Weight

230.28 g/mol

IUPAC Name

tetrakis(1,1,2,2,2-pentadeuterioethyl)azanium;bromide

InChI

InChI=1S/C8H20N.BrH/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;1H/q+1;/p-1/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2;

InChI Key

HWCKGOZZJDHMNC-PIUFWTBHSA-M

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])[N+](C([2H])([2H])C([2H])([2H])[2H])(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])[2H].[Br-]

Canonical SMILES

CC[N+](CC)(CC)CC.[Br-]

Origin of Product

United States

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